

Spectroscopic Profile of N-(3-Butynyl)phthalimide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(3-Butynyl)phthalimide

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(3-Butynyl)phthalimide**, also known as 2-(but-3-yn-1-yl)isoindole-1,3-dione. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a tabulated summary of the corresponding spectral data. A logical workflow for the spectroscopic analysis of this compound is also presented using a Graphviz diagram.

Introduction

N-(3-Butynyl)phthalimide is a chemical compound with the molecular formula $C_{12}H_9NO_2$ and a molecular weight of 199.21 g/mol .^[1]^[2] Its structure incorporates a phthalimide group attached to a butynyl chain, making it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions involving the terminal alkyne functionality. Accurate and detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound in various research and development applications. This guide presents a consolidated resource for the 1H NMR, ^{13}C NMR, IR, and MS data of **N-(3-Butynyl)phthalimide**.

Spectroscopic Data

The following sections detail the spectroscopic data obtained for **N-(3-Butynyl)phthalimide**. The data is presented in a clear and concise format to facilitate its use as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired to elucidate the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for **N-(3-Butynyl)phthalimide**[\[3\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.9 - 7.8	m	4H	Phthalimide-H
3.7	m	2H	N-CH ₂
2.8	m	2H	CH ₂ -C
1.9	s	1H	≡C-H

Table 2: ¹³C NMR Spectroscopic Data for **N-(3-Butynyl)phthalimide**[\[3\]](#)

Chemical Shift (δ) ppm	Assignment
168.0	C=O
135.0	Phthalimide C (quaternary)
131.9	Phthalimide CH
123.6	Phthalimide CH
81.3	-C≡
73.2	≡C-H
36.6	N-CH ₂
17.9	CH ₂ -C

Infrared (IR) Spectroscopy

The IR spectrum was recorded to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **N-(3-Butynyl)phthalimide**^[3]

Wavenumber (ν_{max}) cm^{-1}	Assignment
1695	C=O stretching
1670	C=O stretching

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of the compound. While the direct mass spectrum for **N-(3-Butynyl)phthalimide** was not explicitly found in the search, its molecular weight is confirmed to be 199.21 g/mol ^{[1][2][4]} The IUPAC name is 2-but-3-ynylisoindole-1,3-dione.^[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer.^[3] The sample was dissolved in deuterated dimethyl sulfoxide ($\text{d}_6\text{-DMSO}$).^[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an FTIR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm^{-1}).^[3]

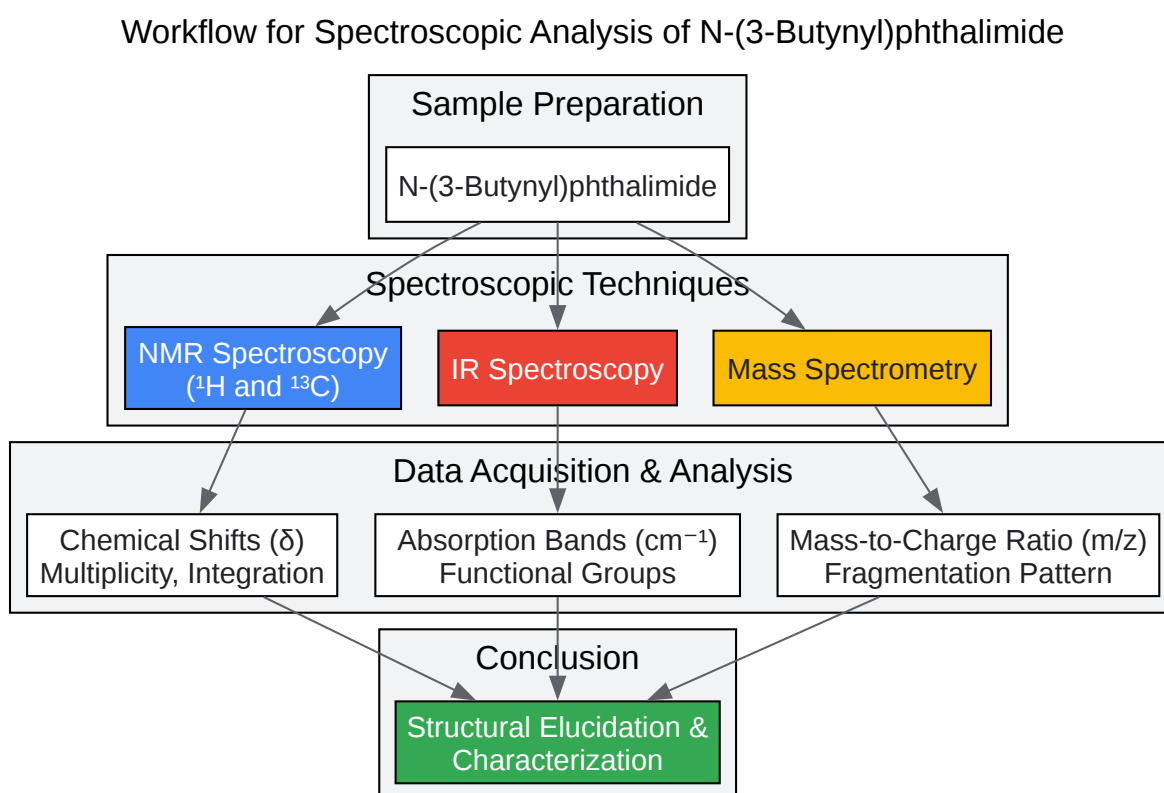
Mass Spectrometry (MS)

While the specific experimental parameters for the mass spectrometry of **N-(3-Butynyl)phthalimide** were not detailed in the available resources, a general protocol for a

compound of this nature would involve Gas Chromatography-Mass Spectrometry (GC-MS). The sample would be dissolved in a suitable volatile solvent and injected into the GC-MS system. Ionization would typically be achieved through electron impact (EI).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **N-(3-Butynyl)phthalimide**.



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Caption: Spectroscopic analysis workflow for **N-(3-Butynyl)phthalimide**.

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- To cite this document: BenchChem. [Spectroscopic Profile of N-(3-Butynyl)phthalimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084124#spectroscopic-data-of-n-3-butynyl-phthalimide-nmr-ir-ms>]

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